molecular formula C14H25NO4 B6180247 rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpyrrolidine-3-carboxylic acid, trans CAS No. 2350415-48-2

rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpyrrolidine-3-carboxylic acid, trans

Cat. No.: B6180247
CAS No.: 2350415-48-2
M. Wt: 271.4
InChI Key:
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Description

Rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpyrrolidine-3-carboxylic acid, trans is a useful research compound. Its molecular formula is C14H25NO4 and its molecular weight is 271.4. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpyrrolidine-3-carboxylic acid, trans involves the protection of the amine group, followed by the addition of the tert-butyl group, and then the introduction of the carboxylic acid group. The stereochemistry of the molecule is achieved through the use of chiral starting materials and selective reactions.", "Starting Materials": [ "L-proline", "tert-butyl bromoacetate", "tert-butylamine", "sodium hydride", "tert-butyl acrylate", "tert-butyl hydroperoxide", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "diethyl ether", "methanol", "water" ], "Reaction": [ "1. L-proline is reacted with tert-butyl bromoacetate to form the tert-butyl ester of L-proline.", "2. The tert-butyl ester of L-proline is then reacted with tert-butylamine and sodium hydride to form the tert-butyl protected amine.", "3. The tert-butyl protected amine is then reacted with tert-butyl acrylate and tert-butyl hydroperoxide to form the tert-butyl protected amine with a tert-butyl group attached to the alpha carbon.", "4. The tert-butyl protected amine with the tert-butyl group attached to the alpha carbon is then reduced with sodium borohydride to form the corresponding alcohol.", "5. The alcohol is then oxidized with tert-butyl hydroperoxide to form the corresponding ketone.", "6. The ketone is then reacted with acetic acid and hydrochloric acid to form the corresponding enol acetate.", "7. The enol acetate is then hydrolyzed with sodium bicarbonate to form the corresponding carboxylic acid.", "8. The carboxylic acid is then deprotected with methanol and water to form rac-(3R,4S)-1-[(tert-butoxy)carbonyl]-4-tert-butylpyrrolidine-3-carboxylic acid, trans." ] }

2350415-48-2

Molecular Formula

C14H25NO4

Molecular Weight

271.4

Purity

95

Origin of Product

United States

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